molecular formula C10H4F2N2O B1321245 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile CAS No. 541505-11-7

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

Cat. No. B1321245
M. Wt: 206.15 g/mol
InChI Key: QOFRDVZHEZZMRG-UHFFFAOYSA-N
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Description

The compound "5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile" is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms can significantly alter the physical and chemical properties of a molecule, often leading to enhanced biological activity and metabolic stability.

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives can be achieved through various methods. For instance, polyfluorinated 4-hydroxyquinolin-2(1H)-ones can be synthesized from o-alkynylaniline derivatives and CO2, mediated by DBU and AgNO3 in acetonitrile under mild conditions . This method provides a convenient and efficient route to prepare fluorinated heterocycles. Another approach involves the reaction of 7-acetoxyquinoline with trifluorosulfonate esters of primary alcohols, followed by acid hydrolysis, to yield 1-substituted-7-hydroxyquinolines . Additionally, multi-component synthesis methods have been employed to create substituted quinoline derivatives, as seen in the synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile and N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyridine ring. The introduction of substituents such as amino, hydroxy, and nitrile groups can influence the molecular conformation and electronic distribution. For example, the crystal structure of a hexahydroquinoline derivative revealed that the dihydropyridine and cyclohexene rings adopt sofa conformations, with the planar atoms of the dihydropyridine ring forming a dihedral angle with the benzene ring .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclization, ring-opening, and sequential ring-closing reactions, as demonstrated by the synthesis of 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives . These reactions often involve readily available materials and mild conditions, leading to a broad substrate scope and good yields. The reactivity of these compounds can be further explored through reactions such as the Mannich reaction, which has been used to synthesize N-morpholinomethyl-amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. For instance, the presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule. The spectroscopic properties, such as FT-IR and NMR, provide insights into the functional groups and electronic environment within the molecule . The photophysical properties, including absorption and emission spectra, are also important, with some quinoline derivatives showing potential as fluorescent materials . Additionally, the nonlinear optical properties and thermal stability of these compounds can be significant for their applications in materials science .

Scientific Research Applications

  • Corrosion Inhibition:

    • Quinoline derivatives, including variations like 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile, have been investigated for their corrosion inhibition properties on iron. Using quantum chemical and molecular dynamics simulation approaches, their effectiveness in preventing corrosion has been demonstrated (Erdoğan et al., 2017).
    • Another study focused on quinoline derivatives as green corrosion inhibitors for mild steel in acidic media, revealing their significant efficiency and the nature of their interaction with metal surfaces (Singh, Srivastava, & Quraishi, 2016).
  • Synthesis and Characterization:

    • Research has been conducted on synthesizing new derivatives of quinoline, such as substituted cinnoline and benzo[h]cinnoline derivatives, starting from various precursors (Gomaa, 2003).
    • The synthesis of polyfluorinated 4‑hydroxyquinolin-2(1H)‑ones, including a process involving carbon dioxide, was studied, highlighting a methodology for preparing fluorinated heterocycles (Politanskaya, Tretyakov, & Xi, 2021).
  • Optoelectronic Applications:

    • Ternary zinc complexes incorporating 5,7-dimethyl-8-hydroxyquinoline and 2-carbonitrile-8-hydroxyquinoline have been synthesized and applied in organic light emitting devices (OLEDs). Their high thermal stability and good film-forming properties make them suitable for use in multilayered device structures (Kumar et al., 2014).
  • Pharmacological and Biological Studies:

    • Various quinoline derivatives, such as 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles, have been synthesized and evaluated for their potential as irreversible inhibitors of certain kinases, with implications for cancer treatment (Wissner et al., 2003).
    • The antibacterial activity of newly synthesized pyran derivatives based on 8-hydroxyquinoline was investigated, demonstrating potential against various Gram-positive and Gram-negative bacterial strains (Rbaa et al., 2019).
  • Material Science:

    • Studies on the liposome-water partitioning of 8-hydroxyquinolines and their copper complexes provide insights into the bioavailability and toxicity of hydrophobic ionogenic organic compounds in combination with metals, relevant in environmental and material sciences (Kaiser & Escher, 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . The safety information pictograms indicate GHS07 . The signal word is "Warning" . Precautionary statements include P261 .

properties

IUPAC Name

5,7-difluoro-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2N2O/c11-6-1-7(12)9-8(2-6)14-4-5(3-13)10(9)15/h1-2,4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFRDVZHEZZMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C(C2=O)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610624
Record name 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

CAS RN

541505-11-7
Record name 5,7-Difluoro-4-hydroxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541505-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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